Cas no 49628-52-6 (Pentanoic acid,2-bromo-4-methyl-)
49628-52-6 structure
Product Name:Pentanoic acid,2-bromo-4-methyl-
CAS No:49628-52-6
MF:C6H11BrO2
MW:195.054341554642
CID:333551
PubChem ID:142681
Update Time:2025-04-19
Pentanoic acid,2-bromo-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Pentanoic acid,2-bromo-4-methyl-
- 2-Bromo-4-methylpentanoic acid
- ACEFYLLINE PIPERAZINE
- (R,S)-2-bromo-4-methylpentanoic acid
- 2(R)-bromo-4-methylpentanoic acid
- 2-Brom-4-methylpentan
- 2-Brom-4-methyl-pentan
- 2-bromo-4-methyl-pentane
- 2-bromo-4-methyl-pentanoic acid
- 4-Brom-2-methyl-pentan
- 4-bromo-2-methylpentane
- 4-Methyl-2-brompentan
- 4-Methyl-2-pentylbromid
- AC1L3TEA
- AC1Q247X
- EINECS 250-123-0
- Pentane, 2-bromo-4-methyl-
- SBB007950
- Pentanoicacid, 2-bromo-4-methyl-, (?à)-
- (?à)-2-Bromoisocapronic acid
- (?à)-a-Bromoisohexanoic acid
- 2-Bromoisocaproic acid
- dl-a-Bromo-g-methylvalericacid
- dl-a-Bromoisocaproic acid
- a-Bromo-g-methylvaleric acid
- a-Bromoisocaproic acid
- 2-bromo-4-methylpentanoicacid
- Pentanoic acid, 2-bromo-4-methyl-
- DTXSID30964308
- Bromisocapronsaure
- 2-bromo-4-methyl-valeric acid
- A872778
- FT-0655379
- (2R)-2-Bromo-4-methylpentanoic acid; (R)-2-Bromo-4-methylpentanoic acid; D-alpha-Bromo-gamma-methylvaleric acid; D-alpha-Bromoisocaproic acid
- SCHEMBL489804
- FT-0710746
- SY074693
- CS-W021616
- 42990-24-9
- FT-0694098
- SB37172
- AKOS006275075
- 49628-52-6
- MFCD00211265
- NNFDHJQLIFECSR-UHFFFAOYSA-N
- MFCD00039606
- Valeric acid, 2-bromo-4-methyl-,
- SY114157
- alpha-bromoisocaproic acid
- Pentanoic acid, 2-bromo-4-methyl-, (R)-
- A827778
- DS-1549
- EN300-207799
-
- Inchi: 1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
- InChI Key: NNFDHJQLIFECSR-UHFFFAOYSA-N
- SMILES: BrC(C(=O)O)CC(C)C
Computed Properties
- Exact Mass: 193.99423
- Monoisotopic Mass: 193.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Color/Form: Not available
- PSA: 37.3
- Solubility: Not available
Pentanoic acid,2-bromo-4-methyl- Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
49628-52-6 (Pentanoic acid,2-bromo-4-methyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent